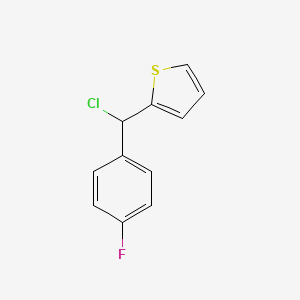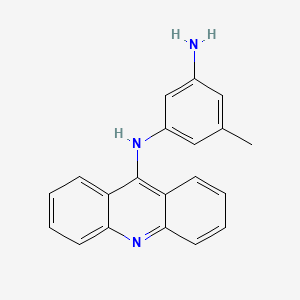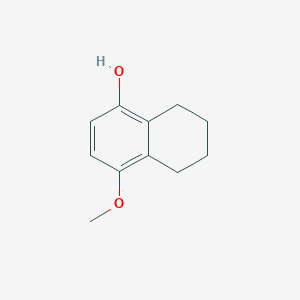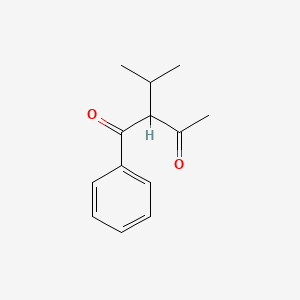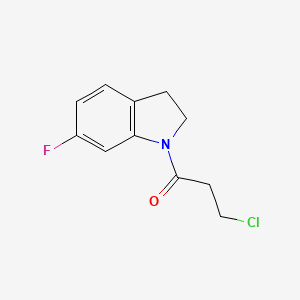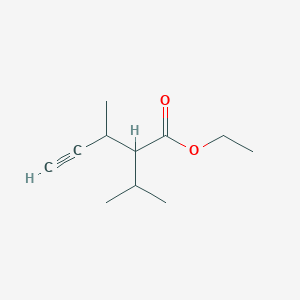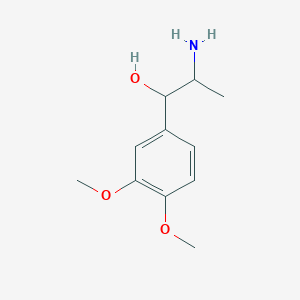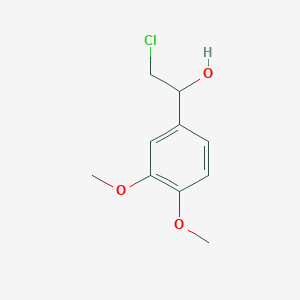![molecular formula C17H32N2O6S B8616058 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B8616058.png)
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide: is a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. It is a by-product of the fermentation process used to produce lincomycin A, which is more commonly used in clinical settings. This compound has a similar structure to lincomycin A but exhibits lower antibiotic activity and higher toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide is typically produced as a by-product during the fermentation of Streptomyces lincolnensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The production of lincomycin B can be minimized by optimizing the fermentation medium and conditions .
Industrial Production Methods: Industrial production of lincomycin B is not typically pursued due to its lower antibiotic activity and higher toxicity compared to lincomycin A. it can be isolated and purified from the fermentation broth using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify its structure and potentially alter its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize lincomycin B.
Reduction: Reducing agents like sodium borohydride can be employed to reduce lincomycin B.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced forms of lincomycin B.
Applications De Recherche Scientifique
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide has limited direct applications due to its lower antibiotic activity and higher toxicity. it is of interest in scientific research for several reasons:
Biological Studies: this compound can be used as a reference compound in studies investigating the biosynthesis and regulation of lincosamide antibiotics.
Fermentation Optimization: Research on lincomycin B production helps optimize fermentation conditions to maximize lincomycin A yield while minimizing unwanted by-products.
Chemical Modification: this compound serves as a starting material for chemical modifications aimed at developing new derivatives with improved biological activity and reduced toxicity.
Mécanisme D'action
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide, like other lincosamides, exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and blocking the elongation of the peptide chain . This action is similar to that of lincomycin A and clindamycin, although lincomycin B is less potent.
Comparaison Avec Des Composés Similaires
Clindamycin: A semi-synthetic derivative of lincomycin A, modified to enhance its antibacterial spectrum and potency.
Uniqueness of 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide: this compound is unique due to its structural differences from lincomycin A, specifically the presence of a 2C instead of a 3C alkyl-L-proline derivative. This structural variation contributes to its lower antibiotic activity and higher toxicity .
Propriétés
Formule moléculaire |
C17H32N2O6S |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O6S/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24) |
Clé InChI |
DZSDDKNXMARQMJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



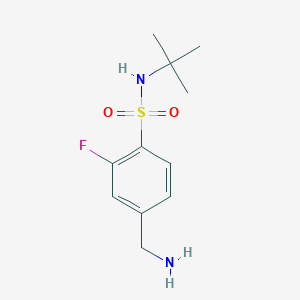
![5-chlorofuro[2,3-c]pyridin-3(2H)-one](/img/structure/B8615983.png)
![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B8615990.png)
![1'-(Methyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B8616001.png)
